molecular formula C10H6Br3N B1293515 alpha,alpha,alpha-Tribromoquinaldine CAS No. 613-53-6

alpha,alpha,alpha-Tribromoquinaldine

Cat. No.: B1293515
CAS No.: 613-53-6
M. Wt: 379.87 g/mol
InChI Key: UDYYQHILRSDDMP-UHFFFAOYSA-N
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Description

alpha,alpha,alpha-Tribromoquinaldine is a halogenated organic compound that belongs to the quinoline family. It has a molecular formula of C10H6Br3N and a molecular weight of 379.87 g/mol This compound is characterized by the presence of a tribromomethyl group attached to the second position of the quinoline ring

Mechanism of Action

Target of Action

The primary targets of quinoline compounds, including 2-(Tribromomethyl)quinoline, are typically bacterial enzymes such as gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them effective targets for antibacterial agents .

Mode of Action

Quinolones, a class of compounds that includes 2-(Tribromomethyl)quinoline, act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This interaction disrupts the normal function of these enzymes, leading to inhibition of bacterial growth .

Biochemical Pathways

The action of 2-(Tribromomethyl)quinoline on gyrase and topoisomerase IV affects the DNA supercoiling process, a critical step in DNA replication . By disrupting this process, the compound prevents the bacteria from replicating their DNA, thereby inhibiting their growth and proliferation .

Pharmacokinetics

These properties contribute to their bioavailability and effectiveness as antibacterial agents .

Result of Action

The result of 2-(Tribromomethyl)quinoline’s action is the inhibition of bacterial growth. By targeting and disrupting the function of critical bacterial enzymes, the compound prevents the bacteria from replicating their DNA. This leads to the cessation of bacterial proliferation and ultimately, the death of the bacterial cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Tribromomethyl)quinoline. For instance, the compound’s effectiveness can be affected by the presence of other substances in the environment, such as oxygen or other chemicals . Additionally, the compound’s stability may be influenced by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis. One common method for synthesizing quinoline derivatives is the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. Another method is the Doebner-Miller reaction, which involves the condensation of aniline with α,β-unsaturated aldehydes in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of quinoline, 2-(tribromomethyl)- typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

alpha,alpha,alpha-Tribromoquinaldine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups and oxidation states

Scientific Research Applications

alpha,alpha,alpha-Tribromoquinaldine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and antimalarial properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

alpha,alpha,alpha-Tribromoquinaldine can be compared with other similar compounds, such as:

The uniqueness of quinoline, 2-(tribromomethyl)- lies in its tribromomethyl group, which imparts distinct chemical properties and reactivity compared to other quinoline derivatives .

Properties

IUPAC Name

2-(tribromomethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br3N/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYYQHILRSDDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060623
Record name Quinoline, 2-(tribromomethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613-53-6
Record name 2-(Tribromomethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 2-(tribromomethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 2-(tribromomethyl)-
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Record name Quinoline, 2-(tribromomethyl)-
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Record name Quinoline, 2-(tribromomethyl)-
Source EPA DSSTox
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Record name 2-(α,α,α-tribromomethyl)quinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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